Ethyl 1-allylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1-allylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 3-position and an allyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-allylpiperidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1-allylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Another method involves the esterification of 1-allylpiperidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine).
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Ethyl 1-allylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including pain management and neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-allylpiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target pathways.
Comparison with Similar Compounds
Ethyl 1-allylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Known for its stimulant properties and use in the
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 1-prop-2-enylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3 |
InChI Key |
VBPPHAFRXRCDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC=C |
Origin of Product |
United States |
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